Methyl 2-amino-5-bromoisonicotinate

Catalog No.
S747603
CAS No.
882499-87-8
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-bromoisonicotinate

CAS Number

882499-87-8

Product Name

Methyl 2-amino-5-bromoisonicotinate

IUPAC Name

methyl 2-amino-5-bromopyridine-4-carboxylate

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)

InChI Key

FJPDYKLTAURVRU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1Br)N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)N

Methyl 2-amino-5-bromoisonicotinate is a heterocyclic compound containing a pyridine ring with substituents . The molecule features an amino group at the 2-position, a bromine atom at the 5-position, and a methyl ester group attached to the carboxylic acid function of the isonicotinic acid . It is a solid compound under normal conditions and does not react with water or air.

For this compound are not extensively documented in the provided search results, we can infer some potential reactions based on its structure:

  • Ester hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  • Nucleophilic aromatic substitution: The bromine atom at the 5-position may be susceptible to nucleophilic aromatic substitution reactions.
  • Amino group reactions: The primary amino group at the 2-position can participate in various reactions typical of primary amines, such as acylation or alkylation.

While specific applications are not mentioned in the search results, methyl 2-amino-5-bromoisonicotinate may have potential uses in:

  • Pharmaceutical research: As a building block for the synthesis of more complex drug molecules
  • Organic synthesis: As an intermediate in the preparation of other heterocyclic compounds
  • Material science: Possibly as a precursor for materials with specific electronic or optical properties

Similar Compounds

Several compounds share structural similarities with methyl 2-amino-5-bromoisonicotinate:

  • Methyl 2-amino-5-bromonicotinate: This compound is an isomer of methyl 2-amino-5-bromoisonicotinate, differing only in the position of the nitrogen atom in the pyridine ring .
  • Methyl 2-amino-5-bromobenzoate: While not a pyridine derivative, this compound shares the methyl ester and 2-amino-5-bromo substitution pattern .
  • Methyl 2-bromoisonicotinate: This compound lacks the amino group at the 2-position but otherwise has a similar structure .

Comparison:

CompoundDifferences
Methyl 2-amino-5-bromonicotinateIsomer with different N position
Methyl 2-amino-5-bromobenzoateBenzene ring instead of pyridine
Methyl 2-bromoisonicotinateLacks 2-amino group

The uniqueness of methyl 2-amino-5-bromoisonicotinate lies in its specific combination of functional groups and their positions on the pyridine ring. This particular arrangement may confer distinct chemical and physical properties that set it apart from its structural analogs.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-amino-5-bromoisonicotinate

Dates

Modify: 2023-08-15

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